molecular formula C7H8BrN3 B12226607 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile

4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile

Cat. No.: B12226607
M. Wt: 214.06 g/mol
InChI Key: BMLFJXONKLLQIF-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrazole-3-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate receptor activity by forming stable complexes with the target molecules. This interaction can lead to changes in the biochemical pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-1-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3

InChI Key

BMLFJXONKLLQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C#N)Br

Origin of Product

United States

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